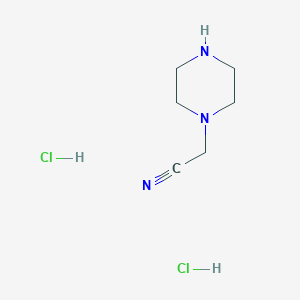
2-Chloro-5-(4-phenoxybenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(4-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C18H12ClNO2 . It has an average mass of 309.746 Da and a monoisotopic mass of 309.055664 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-phenoxybenzoyl)pyridine comprises of 18 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Chloro-5-(4-phenoxybenzoyl)pyridine serves as an intermediate in the synthesis of various complex molecules due to its reactive sites, which allow for further functionalization through cross-coupling reactions. Its structure and reactivity make it a valuable compound in the development of new chemical synthesis methodologies. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine demonstrates the potential of chloro- and fluoro-substituted pyridines in creating metabolically stable derivatives of benzodioxole fragments for medicinal chemistry research (Catalani, Paio, & Perugini, 2010).
Polymer Science
In polymer science, derivatives of 2-Chloro-5-(4-phenoxybenzoyl)pyridine are used to synthesize novel polyimides with enhanced properties. For example, polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines exhibit outstanding thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials (Wang et al., 2006).
Fluorescent Probes
The compound's structure is also instrumental in the development of fluorescent probes for mercury ion detection. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the utility of chloro- and pyridyl-substituted compounds in creating sensitive and selective sensors for environmental and biological applications (Shao et al., 2011).
Material Science
Furthermore, the versatility of 2-Chloro-5-(4-phenoxybenzoyl)pyridine is showcased in material science, where it contributes to the synthesis of complex molecular structures with specific physical properties. For instance, the study on the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex highlights the role of pyridine derivatives in the development of new organometallic compounds with potential catalytic applications (Simons, Custer, Tessier, & Youngs, 2003).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-17-11-8-14(12-20-17)18(21)13-6-9-16(10-7-13)22-15-4-2-1-3-5-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTICQNOZZUVDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1421705.png)






